5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazolinone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to an imidazolinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3,4-diethoxybenzaldehyde reacts with 2-phenyl-3,5-dihydro-4H-imidazol-4-one in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazolinone ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur on the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized imidazolinone derivatives, reduced dihydroimidazolinones, and various substituted benzylidene derivatives .
Scientific Research Applications
5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Drotaverine: 1-(3,4-Diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, an antispasmodic drug.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
Uniqueness
5-(3,4-Diethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-11-10-14(13-18(17)25-4-2)12-16-20(23)22-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b16-12- |
InChI Key |
FBPNUEDWSDPEKX-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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